Penicillamine Ethyl Ester Hydrochloride: Chemical Architecture, Synthesis, and Advanced Applications
Penicillamine Ethyl Ester Hydrochloride: Chemical Architecture, Synthesis, and Advanced Applications
Executive Summary
Penicillamine ethyl ester hydrochloride (PEEH) is a highly specialized, structurally constrained amino acid derivative utilized extensively in medicinal chemistry and advanced organic synthesis. As an esterified derivative of D-penicillamine (β,β-dimethylcysteine), PEEH serves as a critical bifunctional building block. Its unique molecular architecture—featuring a sterically hindered sulfhydryl group, an ethyl ester, and a protonated primary amine—makes it an ideal precursor for synthesizing complex thiazoline heterocycles and highly lipophilic, brain-targeted antioxidant prodrugs. This whitepaper provides a comprehensive technical analysis of PEEH, detailing its physicochemical properties, standardized synthetic protocols, and mechanistic applications in modern drug development.
Chemical Structure and Physicochemical Profile
The core structure of PEEH consists of a carbon backbone heavily modified by gem-dimethyl groups adjacent to a thiol (-SH) moiety. These methyl groups provide significant steric hindrance, which kinetically protects the thiol from the rapid oxidative dimerization (disulfide formation) typically observed in unbranched cysteines.
Table 1: Physicochemical Properties of D-Penicillamine Ethyl Ester Hydrochloride
| Property | Value / Description |
| Chemical Name | D-Penicillamine ethyl ester hydrochloride |
| CAS Number | 63474-90-8[1] |
| Molecular Formula | C₇H₁₅NO₂S • HCl (or C₇H₁₆ClNO₂S)[1] |
| Molecular Weight | 213.73 g/mol [1] |
| Melting Point | 159–162 °C[2] |
| Specific Rotation ([α]D) | +5.1 (c = 1.01 in water)[2] |
| Appearance | White to colorless long crystalline needles[2] |
| IR Signature (Carbonyl) | ~1745 cm⁻¹ (Ester C=O stretch)[3] |
| Solubility Profile | Highly soluble in water and ethanol; insoluble in diethyl ether and non-polar hydrocarbons[2]. |
Rationale for the Hydrochloride Salt Form
Expertise & Experience Insight: A common question in synthetic planning is why the hydrochloride salt of penicillamine ethyl ester is utilized rather than the free base. The free ester of penicillamine is inherently unstable; the unprotonated primary amine is highly nucleophilic and prone to intermolecular condensations, while the free thiol remains susceptible to oxidation.
By converting the amine to its hydrochloride salt, the nitrogen's lone pair is sequestered. This protonation drastically reduces the molecule's nucleophilicity, preventing auto-degradation and yielding a highly crystalline, easily purifiable solid[2]. Consequently, the hydrochloride salt ensures long-term shelf stability and stoichiometric precision during subsequent synthetic steps.
Standardized Synthesis Protocol: Thionyl Chloride-Mediated Esterification
The most robust method for synthesizing PEEH utilizes thionyl chloride (SOCl₂) in absolute ethanol[4].
Causality & Mechanism: Fischer esterification using externally supplied HCl gas is often slow and reversible. In contrast, SOCl₂ reacts with absolute ethanol to generate HCl gas in situ alongside ethyl chlorosulfite. More importantly, SOCl₂ acts as a potent dehydrating agent, chemically scavenging any trace water in the system. This strictly anhydrous environment drives the thermodynamic equilibrium entirely toward the ester product.
Step-by-Step Methodology
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Solvent Preparation: Charge a dry, round-bottom flask with 10 mL of absolute ethanol per 2.6 mmol of D-penicillamine substrate. Cool the flask to 2°–8 °C using an ice-water bath[4].
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Activation: Slowly add thionyl chloride (SOCl₂) dropwise to the chilled ethanol under continuous magnetic stirring. Caution: This step is exothermic and evolves noxious gases (SO₂, HCl); perform strictly in a fume hood.
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Substrate Addition: Add D-penicillamine powder in small portions to the acidic ethanol solution to prevent sudden temperature spikes.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 40°–78 °C for 1 to 4 hours, depending on the desired scale and conversion rate[4].
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Isolation: Remove the volatiles (ethanol, residual HCl, and SO₂) in vacuo using a rotary evaporator.
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Precipitation: Dissolve the resulting crude residue in a minimal volume of cold absolute ethanol. Induce crystallization by slowly layering cold diethyl ether into the solution[2].
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Purification: Filter the precipitate under a vacuum and recrystallize from ethyl acetate to yield pure D-penicillamine ethyl ester hydrochloride as long needles (m.p. 159–160 °C)[2].
Self-Validating Checkpoints:
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Visual: The reaction is complete when the initially suspended D-penicillamine fully dissolves into a clear solution.
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Spectroscopic: Successful esterification is confirmed by the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of a sharp, intense ester C=O stretch at 1745 cm⁻¹ via IR spectroscopy[3].
Downstream Applications and Mechanistic Pathways
PEEH serves as a critical divergence point in organic synthesis, primarily splitting into two major application pathways: the formation of metal-chelating heterocycles and the development of neuroprotective prodrugs.
Synthesis of Thiazoline Derivatives
Because PEEH contains adjacent sulfhydryl and amine groups, it readily undergoes condensation reactions with imidates or thioamides to form 5,5-dimethyl-2-thiazoline-4-carboxylates[5]. For example, reacting PEEH with ethyl acetimidate hydrochloride in the presence of triethylamine (to liberate the free base in situ) yields substituted thiazolines[3],[5]. These heterocyclic compounds are vital ligands in coordination chemistry and serve as structural analogs in penicillin antibiotic research[6].
Figure 1: Synthetic divergence of Penicillamine Ethyl Ester Hydrochloride into distinct therapeutic agents.
Brain-Targeted Antioxidant Prodrugs
In neurodegenerative disorders such as Parkinson's disease, the brain experiences severe oxidative stress accompanied by a dramatic decline in endogenous reduced glutathione (GSH)[4]. Native antioxidants often fail to cross the blood-brain barrier (BBB) due to their high polarity.
By subjecting PEEH to N-acetylation, researchers synthesize N-acetyl-penicillamine ethyl ester[4]. The ethyl ester modification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity (LogP). This allows the prodrug to easily penetrate the BBB. Once inside the central nervous system, endogenous esterases cleave the ethyl ester to release the active antioxidant, which acts as a glutathione substitute to neutralize reactive oxygen species (ROS)[4].
Figure 2: Pharmacokinetic pathway of N-Acetyl-PEE crossing the BBB to neutralize ROS.
Analytical Characterization Standards
To ensure the scientific integrity of synthesized PEEH batches, the following analytical benchmarks should be met:
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NMR Spectroscopy: The ¹H-NMR spectrum must exhibit the characteristic splitting pattern of the ethyl group (a triplet for the -CH₃ at ~1.3 ppm and a quartet for the -CH₂- at ~4.2 ppm), alongside two distinct singlets for the non-equivalent gem-dimethyl groups at the 3-position[5].
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Mass Spectrometry: Electrospray ionization (ESI-MS) should yield a prominent [M+H]⁺ peak at m/z 178, corresponding to the ionized free base of the ester[3].
References
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[2] US2489894A - Penicillamine esters. Google Patents. Available at:
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[1] Penicillamine ethyl ester hydrochloride - CAS 63474-90-8. Molaid. Available at: [Link]
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[7] Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate. PubChem - NIH. Available at:[Link]
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[8] Chemistry of Penicillin. DOKUMEN.PUB. Available at: [Link]
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[4] US5874468A - Brain targeted low molecular weight hydrophobic antioxidant compounds. Google Patents. Available at:
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[3] Structure of a new 1,4-diphenyl-3H-2-benzopyran-3-one derivative. American Chemical Society (J. Chem. Eng. Data 1984, 29, 354-355). Available at:[Link]
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[6] Syntheses in the Penicillin Field. Part IV. 2367. RSC Publishing. Available at:[Link]
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[5] Synthesis and nuclear magnetic resonance study of 2-thiazolines. ResearchGate. Available at:[Link]
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